LU-002c

Proteasome β2c subunit Immunoproteasome

LU-002c is the only commercially available β2c-selective proteasome inhibitor with an embedded azide moiety, enabling dual-use as both a potent inhibitor (IC50 8 nM) and a bioorthogonal activity-based probe via CuAAC click chemistry. Uniquely suited for two-step ABPP workflows to visualize β2c target engagement, chemoproteomic pull-downs, and competitive occupancy assays in human cells. Unlike LU-102 (no azide) or LU-002i (β2i-biased), LU-002c delivers clean β2c inhibition with 40-fold selectivity over β2i and negligible off-target activity against T. brucei proteasome. Essential for dissecting constitutive proteasome biology in oncology research.

Molecular Formula C31H41N7O6S
Molecular Weight 639.772
Cat. No. B1193077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLU-002c
SynonymsLU-002c;  LU 002c;  LU002c
Molecular FormulaC31H41N7O6S
Molecular Weight639.772
Structural Identifiers
SMILESCC(C)C[C@H](NC([C@H](N=[N+]=[N-])CC1=CC=CC=C1)=O)C(N[C@@H](C)C(N[C@H](C(/C=C/S(=O)(C)=O)=O)CC2=CC=C(CN)C=C2)=O)=O
InChIInChI=1S/C31H41N7O6S/c1-20(2)16-26(36-31(42)27(37-38-33)18-22-8-6-5-7-9-22)30(41)34-21(3)29(40)35-25(28(39)14-15-45(4,43)44)17-23-10-12-24(19-32)13-11-23/h5-15,20-21,25-27H,16-19,32H2,1-4H3,(H,34,41)(H,35,40)(H,36,42)/b15-14+/t21-,25-,26-,27+/m0/s1
InChIKeyBNRBJCZBHIRXCY-XIWSVTSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LU-002c: A Selective Proteasome β2c Subunit Inhibitor and Activity-Based Probe for Targeted Protein Degradation Research


LU-002c (CAS: 1827598-06-0; molecular formula C31H41N7O6S; molecular weight 639.77 g/mol) is a rationally designed, subunit-selective inhibitor of the human proteasome β2c (constitutive β2) catalytic site . Developed through structure-based design and identified via activity-based protein profiling (ABPP), LU-002c exhibits an IC50 of 8 nM against β2c and demonstrates 40-fold selectivity over the closely related β2i (immunoproteasome) subunit [1]. Critically, LU-002c incorporates an azide moiety within its molecular structure (specifically (S)-2-azido-3-phenylpropanamido), enabling its dual functionality as both a selective inhibitor and a bioorthogonal activity-based probe via azide-alkyne click chemistry, distinguishing it from non-azide-containing β2-targeting analogs [2].

Why LU-002c Cannot Be Substituted by LU-102, LU-002i, or Generic β2 Inhibitors


Generic β2-targeting compounds, including the precursor LU-102 and the β2i-selective LU-002i, cannot substitute for LU-002c due to three critical differential properties that directly impact experimental validity and procurement decisions. First, LU-102 (IC50 β2c: ~13 nM in Raji cell ABPP) lacks the azide functional group, rendering it unusable for bioorthogonal labeling and click-chemistry-based detection workflows [1]. Second, LU-002i is biased toward β2i (IC50 β2i: 220 nM; β2c/β2i selectivity: 45-fold) rather than β2c, fundamentally altering the subunit inhibition profile and confounding studies requiring constitutive proteasome-specific readouts [2]. Third, commercial pan-β2 inhibitors (e.g., leupeptin) exhibit divergent species-specific activity—leupeptin inhibits T. brucei trypsin-like activity (IC50: 2 μM) whereas LU-002c does not—demonstrating that cross-species and cross-subunit pharmacological assumptions are unwarranted [3]. These structural and pharmacological distinctions necessitate compound-specific selection based on the precise experimental design, not merely the nominal target class.

LU-002c Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


LU-002c vs. LU-002i: β2c Subunit Selectivity and Potency Comparison

LU-002c demonstrates a 40-fold selectivity for β2c (constitutive proteasome) over β2i (immunoproteasome), with an IC50 of 8 nM against β2c. In direct comparison, LU-002i exhibits the inverse selectivity profile, with a 45-fold preference for β2i (IC50: 220 nM) over β2c [1]. This reciprocal selectivity, validated through activity-based protein profiling and yeast-human chimeric proteasome co-crystal structures, enables orthogonal experimental interrogation of constitutive versus immunoproteasome biology [2].

Proteasome β2c subunit Immunoproteasome Selectivity profiling

LU-002c vs. LU-102: Cellular β2c Engagement and Azide-Dependent Functional Differentiation

In competitive ABPP assays using Raji B-cell extracts, LU-002c and LU-102 were evaluated head-to-head for β2c subunit engagement. LU-002c achieved β2c occupancy at 0.3 μM, while LU-102 required 0.1 μM, demonstrating comparable potency in this cellular extract context [1]. However, the critical differentiator is LU-002c's azide moiety, absent in LU-102, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent labeling of engaged β2c subunits both in vitro and in situ [2]. LU-102 cannot support this bioorthogonal detection modality, rendering LU-002c uniquely suited for two-step ABPP workflows requiring visualization, pull-down, or quantification of the specific β2c subpopulation that is actively engaged by the inhibitor [3].

ABPP Cellular target engagement Bioorthogonal chemistry Click chemistry

LU-002c vs. LU-102: Comparative Antiparasitic Activity Profile in T. brucei

In a head-to-head evaluation of β2-selective inhibitors against bloodstream forms of Trypanosoma brucei, LU-002c exhibited no measurable trypanocidal activity at concentrations up to 10 μM and did not inhibit trypanosomal proteasome trypsin-like activity in cell lysates [1]. In contrast, LU-102 demonstrated moderate trypanocidal activity with a 50% growth inhibition (GI50) value of 6.9 μM, later attributed to off-target inhibition of the major lysosomal cysteine protease TbCATL rather than proteasome inhibition [2]. This species-specific differential pharmacology confirms that LU-002c is the cleaner tool compound for human proteasome studies where anti-parasitic cross-reactivity is an unwanted confounding variable.

Trypanosoma brucei Antiparasitic Proteasome Neglected tropical diseases

LU-002c Cellular β2c Selectivity: IC50 Ratio in Raji Cell ABPP Relative to Broad-Spectrum Inhibitors

In Raji B-cell lymphoma ABPP assays, LU-002c exhibited an IC50 of 5 nM for β2c engagement, with the β2c/β2i selectivity maintained (β2i IC50 > 100 nM, translating to >20-fold cellular selectivity) [1]. Comparative data for LU-102 in the same assay showed β2c IC50 of 13 nM, indicating that LU-002c demonstrates approximately 2.6-fold higher cellular potency against β2c than LU-102 in this hematologic malignancy model [2]. Importantly, both compounds maintained excellent selectivity over β1 and β5 subunits (IC50 > 100 nM for both β1c and β5c in Raji cells), establishing the class-level characteristic of minimal cross-subunit inhibition for β2-selective agents [3].

Cellular selectivity Raji cells ABPP Multiple myeloma

LU-002c Procurement-Driven Application Scenarios: Where This Compound Outperforms Analogs


Constitutive Proteasome β2c-Specific Pharmacology Studies (Human)

LU-002c is the appropriate procurement choice for investigators dissecting the biological function of the constitutive proteasome β2c subunit in human cells, particularly when distinguishing β2c activity from the immunoproteasome β2i subunit is critical. With an IC50 of 8 nM against β2c and 40-fold selectivity over β2i, LU-002c enables clean β2c inhibition without confounding β2i co-inhibition [1]. Substitution with LU-002i (β2i-selective, 220 nM IC50) or LU-102 (less potent in Raji cells, lacks azide functionality) would yield fundamentally different pharmacological profiles and compromise experimental conclusions regarding β2c-specific biology [2].

Two-Step Bioorthogonal Activity-Based Protein Profiling (ABPP) of β2c

LU-002c uniquely supports two-step ABPP workflows due to its embedded azide moiety, which is absent in all other commercially available β2-targeting inhibitors (including LU-102 and LU-002i). This functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment of fluorescent dyes, biotin tags, or affinity handles to β2c-engaged proteasome subunits both in vitro and in situ [1]. Competitive ABPP using LU-002c at 0.3 μM with broad-spectrum probe 97 allows quantitative assessment of β2c target occupancy in cellular extracts [2]. Procurement of LU-002c is essential for any laboratory conducting proteasome activity profiling, target engagement visualization, or chemoproteomic pull-down experiments focused on β2c.

Hematologic Malignancy Research Requiring Selective β2c Inhibition

In B-cell malignancy models (e.g., Raji lymphoma), LU-002c provides β2c inhibition with an IC50 of 5 nM in cellular ABPP assays, representing a 2.6-fold potency advantage over LU-102 (IC50 = 13 nM) while maintaining >100-fold selectivity over β1c and β5c subunits [1]. This cellular potency and selectivity profile makes LU-002c the preferred procurement choice for studies investigating β2c-specific contributions to proteasome inhibitor resistance mechanisms, particularly in multiple myeloma or mantle cell lymphoma where β2-selective inhibition has been shown to synergize with clinical proteasome inhibitors (bortezomib, carfilzomib) [2].

Human-Selective Proteasome Research Free from Anti-Trypanosomal Cross-Reactivity

For laboratories conducting human proteasome research that may involve assays sensitive to off-target antiparasitic effects, LU-002c is the optimal procurement choice. Unlike LU-102, which exhibits moderate trypanocidal activity (GI50 = 6.9 μM against T. brucei) due to TbCATL cysteine protease inhibition, LU-002c shows no measurable activity against T. brucei up to 10 μM and does not inhibit trypanosomal trypsin-like proteasome activity [1]. This cleaner selectivity profile ensures that LU-002c does not introduce confounding anti-parasitic variables in human-focused proteasome studies, making it the superior tool compound for researchers who require human-specific β2c inhibition without cross-species pharmacological noise [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for LU-002c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.